4,4-Difluorocyclohexanol
Description
Contextualization of Fluorine in Organic and Medicinal Chemistry Research
The element fluorine possesses a unique combination of properties, including high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the ability to form strong carbon-fluorine bonds. tandfonline.com These characteristics have profound effects when fluorine is introduced into organic molecules. nih.govnih.gov In medicinal chemistry, selective fluorination can significantly enhance a molecule's pharmacokinetic and physicochemical properties. nih.gov For instance, the introduction of fluorine can block metabolically labile sites, thereby increasing metabolic stability. bohrium.com It can also modulate the acidity or basicity (pKa) of nearby functional groups, which in turn influences pharmacokinetic properties and binding affinity. bohrium.com Furthermore, fluorine substitution can alter a molecule's conformation, which is a critical factor in optimizing the fit of a drug candidate to its biological target. nih.govbohrium.com The ability of fluorine to increase lipophilicity can also enhance the hydrophobic interactions between a drug molecule and its receptor. benthamscience.com
Overview of Cyclohexanol (B46403) Scaffolds in Advanced Chemical Systems
Cyclohexanol and its derivatives are prevalent structural motifs in a wide range of natural products and synthetic compounds. This six-membered carbocyclic ring containing a hydroxyl group serves as a versatile scaffold in drug discovery and organic synthesis. nih.gov The chair conformation of the cyclohexane (B81311) ring provides a three-dimensional framework that can be functionalized with specific spatial orientations, influencing how a molecule interacts with biological targets. upenn.edu The hydroxyl group itself can act as a hydrogen bond donor or acceptor, and it provides a reactive handle for further chemical modifications. The use of cyclohexanol-based scaffolds has been instrumental in the development of new therapeutic agents, including potent and selective antagonists for specific receptors. nih.gov The inherent three-dimensionality of the cyclohexanol scaffold makes it an attractive starting point for the design of complex molecules with well-defined shapes, which is a key aspect of modern drug discovery aimed at exploring a wider area of chemical space. whiterose.ac.uk
Rationale for the Specificity of Geminal Difluorination at the 4-Position of Cyclohexanol
Furthermore, the gem-difluoro group at the 4-position has a significant impact on the conformational preferences of the cyclohexanol ring. rsc.org While the chair conformation is generally the most stable for cyclohexane derivatives, the stereoelectronic effects of the C-F bonds can influence the equilibrium between different chair and boat conformations. upenn.edu This conformational control is a powerful tool in rational drug design, as it allows for the fine-tuning of a molecule's shape to optimize its interaction with a biological target. The 4,4-difluorocyclohexyl motif is frequently employed in medicinal chemistry to improve metabolic stability and binding affinity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-difluorocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)3-1-5(9)2-4-6/h5,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJZBCBHCPQASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338090 | |
| Record name | 4,4-Difluorocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22419-35-8 | |
| Record name | 4,4-Difluorocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Difluorocyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4,4 Difluorocyclohexanol and Precursors
Strategic Approaches to 4,4-Difluorocyclohexanone (B151909)
The introduction of the gem-difluoro motif at the C4 position of the cyclohexanone (B45756) ring requires specific and robust synthetic strategies. Key methodologies include deoxofluorination of dicarbonyl compounds, cyclization reactions to form the difluorinated ring system, and hydrolysis of protected ketal precursors.
Deoxofluorination Techniques for Carbonyl Precursors (e.g., DAST-mediated)
Deoxofluorination is a primary method for converting a carbonyl group into a gem-difluoromethylene group. Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for this transformation. uea.ac.uksigmaaldrich.com The reaction typically involves the treatment of a suitable precursor, such as 1,4-cyclohexanedione (B43130), with DAST in an appropriate solvent like dichloromethane (B109758) at low temperatures. uea.ac.uk
The mechanism involves the initial reaction of the carbonyl oxygen with DAST, followed by nucleophilic attack of fluoride (B91410) and subsequent elimination to form the difluorinated product. While effective, DAST is known to be thermally unstable and can lead to side reactions, such as the formation of olefinic fluoride byproducts. acs.orgnih.gov Newer reagents, such as aminodifluorosulfinium tetrafluoroborate (B81430) salts, have been developed to offer improved thermal stability and selectivity, minimizing the formation of elimination byproducts compared to DAST and Deoxo-Fluor. nih.govresearchgate.net
| Reagent | Substrate | Conditions | Product | Yield | Reference |
| DAST | 1,4-Cyclohexanedione | CH2Cl2, -78°C | 4,4-Difluorocyclohexanone | - | uea.ac.uk |
| Diethylaminodifluorosulfinium tetrafluoroborate | 4-tert-butylcyclohexanone | 3HF·Et3N | 1-tert-butyl-4,4-difluorocyclohexane | - | acs.org |
Cyclization Reactions in the Synthesis of 4,4-Difluorocyclohexanone Ring Systems (e.g., Dieckmann Cyclization)
An alternative approach to constructing the 4,4-difluorocyclohexanone ring is through intramolecular cyclization reactions. The Dieckmann cyclization, a base-catalyzed intramolecular condensation of a diester, is a classic method for forming five- or six-membered cyclic β-keto esters. organic-chemistry.orglibretexts.orglibretexts.org In the context of 4,4-difluorocyclohexanone synthesis, a suitably substituted difluorinated pimelate (B1236862) derivative can undergo Dieckmann cyclization to yield the desired cyclic ketone. researchgate.net
This strategy is particularly useful as it establishes the difluorinated carbon center prior to the ring-forming step. The reaction is typically carried out using a strong base, such as sodium alkoxide, in an alcoholic solvent. organic-chemistry.orglibretexts.org The resulting β-keto ester can then be hydrolyzed and decarboxylated to afford 4,4-difluorocyclohexanone.
Ketal Hydrolysis Pathways to 4,4-Difluorocyclohexanone
Protecting group strategies are often employed in multi-step syntheses. In the synthesis of 4,4-difluorocyclohexanone, a ketal can be used to protect the ketone functionality of a precursor. The monoprotected 1,4-cyclohexanedione can be fluorinated, and subsequent deprotection via acid-catalyzed hydrolysis yields 4,4-difluorocyclohexanone. acs.orgorgoreview.com
This hydrolysis is a reversible process and is typically driven to completion by using an excess of water in the presence of an acid catalyst. orgoreview.comchemistrysteps.com This method allows for the selective fluorination of one carbonyl group while the other is protected, providing a controlled route to the desired product. Various acid catalysts can be employed, and the reaction conditions are generally mild. organic-chemistry.org
Reduction Methodologies for the Conversion of 4,4-Difluorocyclohexanone to 4,4-Difluorocyclohexanol
The final step in the synthesis of this compound is the reduction of the ketone functionality of 4,4-Difluorocyclohexanone. This can be achieved through various reduction methods, including catalytic hydrogenation and stereoselective reductions.
Catalytic Hydrogenation Protocols for Ketone Reduction
Catalytic hydrogenation is a widely used and efficient method for the reduction of ketones to alcohols. vulcanchem.com For the conversion of 4,4-Difluorocyclohexanone to this compound, a variety of catalysts and reaction conditions can be employed. A common protocol involves the use of palladium on carbon (Pd/C) as the catalyst in a suitable solvent under a hydrogen atmosphere. vulcanchem.comchemrxiv.org Other catalysts, such as Raney nickel or platinum-based catalysts, can also be utilized.
The reaction typically proceeds with high yield and is a clean transformation with straightforward workup procedures. For instance, the hydrogenation of a related difluorinated spirocyclic ketone using 10% Pd/C in methanol (B129727) under a hydrogen atmosphere resulted in an 85% isolated yield of the corresponding alcohol. chemrxiv.org
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
| 1-(9,9-Difluoro-1-azaspiro[5.5]undec-3-en-1-yl)-2,2,2-trifluoroethanone | 10% Pd/C | H2 (1 atm), Methanol, 20°C, 18h | 1-(9,9-Difluoro-1-azaspiro[5.5]undecan-1-yl)-2,2,2-trifluoroethanone | 85% | chemrxiv.org |
| 4,4-Difluorocyclohexanone | - | - | This compound | - |
Stereoselective Reduction Methods
In cases where specific stereoisomers of this compound are desired, stereoselective reduction methods are employed. The approach of the hydride reagent to the carbonyl group can be influenced by the steric and electronic properties of the substituents on the cyclohexane (B81311) ring.
For example, the reduction of a substituted cyclohexanone derivative can lead to the formation of diastereomers. In the synthesis of a related cyclohexylamide, the reduction of an aryl-substituted ester via hydrogenation, followed by saponification, produced a racemic trans-cyclohexyl carboxylic acid. nih.gov Subsequent amide coupling with a chiral amine allowed for the separation of the resulting diastereomeric amides. nih.gov The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio of the product.
Enantioselective Synthetic Routes to Chiral this compound Derivatives
The generation of specific enantiomers of this compound derivatives is critical for applications where stereochemistry dictates molecular function. Enantioselective synthesis achieves this by guiding reactions to favor the formation of one enantiomer over the other. york.ac.uk This control is typically accomplished through the use of chiral catalysts, reagents, or auxiliaries that create a chiral environment during the reaction. york.ac.uk
Asymmetric Induction in Radical-Promoted Cyclizations
Asymmetric induction in radical-promoted cyclizations represents a powerful strategy for constructing chiral cyclic systems. This approach leverages radical intermediates that are influenced by a chiral element to produce enantiomerically enriched or pure compounds.
A notable application of this is the synthesis of gem-difluorocyclohexanols bearing an arylsulfinyl group. researchgate.net The process starts with ω-chlorodifluoroheptenols, which undergo a radical-promoted cyclization. researchgate.net The radical reaction is typically initiated by a radical initiator, leading to the formation of a carbon-centered radical that cyclizes in a 6-exo fashion to form the six-membered ring. researchgate.netpreprints.org The stereochemical outcome of this cyclization is directed by a chiral auxiliary, such as an arylsulfinyl group, attached to the starting material. researchgate.net The degree of asymmetric induction achieved during this key cyclization step is correlated with the relative configuration of substituted carbons in the open-chain precursor. researchgate.net This methodology has been successful in producing the desired gem-difluorocyclohexanol derivatives in good yields. researchgate.net
Chiral Auxiliary Approaches in Fluorinated Cyclohexanol (B46403) Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. york.ac.ukwikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.ukwikipedia.org This strategy is highly effective for synthesizing enantiomerically pure compounds. tcichemicals.com
In the synthesis of chiral gem-difluorocyclohexane derivatives, a key strategy involves using a chiral arylsulfinyl auxiliary. researchgate.net This process begins by condensing the lithium derivative of a chiral arylsulfinyl pentene with ethyl chlorodifluoroacetate. researchgate.net The resulting carbonyl group is then reduced. researchgate.net The chiral auxiliary, now part of the molecule, directs the stereochemistry of the subsequent radical-promoted cyclization to yield the desired diastereomer. researchgate.netscielo.org.mx Finally, the chiral sulfinyl group is eliminated to afford enantiomerically pure α-hydroxy-gem-difluorocyclohexane derivatives. researchgate.net Other well-known auxiliaries used in asymmetric synthesis include oxazolidinones and camphorsultam, which provide a stereochemically defined environment to guide reactions. wikipedia.orgacs.orgsigmaaldrich.com
Synthesis of Functionalized this compound Scaffolds
The synthesis of functionalized this compound scaffolds involves introducing additional chemical groups to the core structure. These modifications are essential for creating a diverse range of molecules for further chemical exploration and development.
Incorporation of Alkynyl Moieties (e.g., 1-Ethynyl-4,4-difluorocyclohexan-1-ol)
The incorporation of an alkynyl group, specifically an ethynyl (B1212043) moiety, onto the this compound framework is a significant synthetic modification. The target compound, 1-Ethynyl-4,4-difluorocyclohexan-1-ol (B2682898), serves as an intermediate in the synthesis of kinase inhibitors.
The synthesis is typically achieved through the nucleophilic addition of an acetylide to the carbonyl group of 4,4-difluorocyclohexanone. Reagents such as ethynylmagnesium bromide (a Grignard reagent) or lithium acetylide are used as the source of the nucleophilic ethynyl group. This reaction transforms the ketone into a tertiary alcohol, with the ethynyl group and a hydroxyl group attached to the same carbon atom (C1) of the cyclohexane ring.
Table 1: Properties of 1-Ethynyl-4,4-difluorocyclohexan-1-ol
| Property | Value | Source |
|---|---|---|
| CAS Number | 1446099-82-6 | biosynth.com |
| Molecular Formula | C₈H₁₀F₂O | biosynth.comuni.lu |
| Molecular Weight | 160.16 g/mol | biosynth.com |
| InChIKey | VIYXTSQEIPRJEZ-UHFFFAOYSA-N | uni.lu |
Grignard Reagent Applications in this compound Synthesis
Grignard reagents (RMgX) are highly versatile organometallic compounds used extensively in organic synthesis for forming carbon-carbon bonds. byjus.com They are prepared by reacting an organic halide with magnesium metal. pw.live A classic application is their reaction with ketones, where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. wisc.edu This addition, followed by an acidic workup, converts the ketone into a tertiary alcohol. wisc.edu
In the context of this compound synthesis, Grignard reagents are used to introduce a variety of substituents at the C1 position. The synthesis starts with 4,4-difluorocyclohexanone as the substrate. For instance, reacting 4,4-difluorocyclohexanone with a phenyl Grignard reagent (e.g., phenylmagnesium bromide) results in the formation of 1-phenyl-4,4-difluorocyclohexanol. This reaction provides a direct route to functionalized this compound scaffolds bearing an aryl group.
Table 2: Example of Grignard Reaction for Functionalization
| Reactant 1 | Reactant 2 | Product | Source |
|---|
Elucidation of Chemical Reactivity and Derivatization Strategies for 4,4 Difluorocyclohexanol
Oxidation Reactions of the Hydroxyl Group to Corresponding Ketones
The oxidation of the secondary alcohol in 4,4-difluorocyclohexanol to the corresponding ketone, 4,4-difluorocyclohexanone (B151909), is a fundamental transformation. This reaction is a critical step in many synthetic pathways, as the resulting ketone provides a reactive handle for a variety of subsequent nucleophilic additions and other functionalizations.
A range of oxidizing agents can be employed for this purpose. Common laboratory reagents such as chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)) and Swern or Dess-Martin periodinane oxidations are effective. The choice of oxidant often depends on the scale of the reaction, the presence of other sensitive functional groups in the substrate, and desired reaction conditions. For instance, the Corey-Kim oxidation, which utilizes dimethyl sulfide, can be used to convert secondary alcohols to ketones. chemchart.com
Table 1: Common Oxidation Reactions for this compound
| Oxidizing Agent/Method | Product | Typical Conditions |
|---|---|---|
| Pyridinium chlorochromate (PCC) | 4,4-Difluorocyclohexanone | Dichloromethane (B109758) (DCM), Room Temperature |
| Swern Oxidation | 4,4-Difluorocyclohexanone | Oxalyl chloride, DMSO, Triethylamine, -78 °C to RT |
| Dess-Martin Periodinane | 4,4-Difluorocyclohexanone | Dichloromethane (DCM), Room Temperature |
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
The hydroxyl group of this compound can be a target for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. evitachem.comsolubilityofthings.com These reactions typically proceed through either an S\N1 or S\N2 mechanism, depending on the reaction conditions and the nature of the nucleophile and leaving group. solubilityofthings.commasterorganicchemistry.com
For the hydroxyl group to be displaced, it must first be converted into a better leaving group. This is commonly achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide. Once activated, a wide range of nucleophiles can be introduced. For example, amination of this compound can be achieved through a substitution reaction of the hydroxyl group. evitachem.com
It is important to note that the reactivity in nucleophilic substitution can be influenced by the strong carbon-fluorine bonds, which are generally difficult to break. chemguide.co.uk The stereochemistry of the reaction is a key consideration, with S\N2 reactions proceeding with inversion of configuration at the chiral center. solubilityofthings.com
Electrophilic Fluorination Reactions for Further Functionalization
While this compound already contains fluorine, further fluorination can be achieved through electrophilic fluorination reactions, particularly on derivatives of the parent molecule. wikipedia.orgnumberanalytics.com These reactions involve the use of reagents that act as a source of "F+", which can then react with a nucleophilic center in the substrate.
Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnumberanalytics.com These reagents are generally more stable and safer to handle than elemental fluorine. The mechanism of electrophilic fluorination can be complex and is the subject of ongoing research, with possibilities including S\N2 or single-electron transfer (SET) pathways. wikipedia.org The choice of fluorinating agent and reaction conditions can influence the regioselectivity and stereoselectivity of the fluorination. rsc.org For instance, palladium(IV) complexes have been studied for their role in mediating electrophilic fluorination. nih.gov
Dehydration Pathways to 4,4-Difluoro-1-Cyclohexenes
The elimination of water from this compound leads to the formation of 4,4-difluoro-1-cyclohexene. researchgate.net This dehydration reaction is typically carried out under acidic conditions, often with heating. The protonated hydroxyl group acts as a good leaving group (water), and a neighboring proton is abstracted to form the double bond.
The regioselectivity of the elimination is an important consideration. According to Zaitsev's rule, the more substituted alkene is generally the major product. In the case of this compound, the primary product of dehydration is 4,4-difluoro-1-cyclohexene.
Etherification and Esterification Reactions of this compound Derivatives
The hydroxyl group of this compound and its derivatives can readily undergo etherification and esterification reactions to form a wide range of derivatives. medcraveonline.commedcraveonline.com These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing specific functionalities to modify the biological or material properties of the molecule.
Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or a carboxylic acid derivative (such as an acid chloride or anhydride) in the presence of an acid or base catalyst. medcraveonline.comaocs.org For example, ester derivatives of various secondary metabolites have been synthesized to enhance their properties. medcraveonline.com
Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
These derivatization strategies are crucial for creating libraries of compounds for screening in drug discovery and for tailoring the physical properties of materials.
Metal-Catalyzed Transformations Involving this compound Substrates
Metal-catalyzed reactions offer powerful tools for the functionalization of this compound and its derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Hydrosilylation Reactions of Ethynyl-Difluorocyclohexanol Derivatives
A notable example of metal-catalyzed transformations is the hydrosilylation of 1-ethynyl-4,4-difluorocyclohexanol. rsc.org This reaction involves the addition of a silicon-hydride bond across the carbon-carbon triple bond of the ethynyl (B1212043) group. Platinum complexes are highly effective catalysts for this transformation, often affording the β-isomer with E-alkene geometry as the major product. rsc.org
In a specific study, the hydrosilylation of 1-ethynyl-4,4-difluorocyclohexan-1-ol (B2682898) with dimethylphenylsilane (B1631080) was catalyzed by a PtCl₂/XPhos system. This reaction proceeded in good yield to produce (E)-1-(2-(dimethyl(phenyl)silyl)vinyl)-4,4-difluorocyclohexanol. rsc.org The resulting vinyl silane (B1218182) is a versatile intermediate that can be used in further cross-coupling reactions, such as the Denmark-Hiyama coupling. rsc.org
The use of transition metal catalysts, including those based on cobalt and nickel, is a broad and active area of research for a variety of organic transformations. nih.govmdpi.com These catalysts can facilitate cycloadditions, reductive couplings, and C-H activation reactions, offering a wide range of possibilities for the derivatization of complex molecules like those derived from this compound. nih.gov
Table 2: Hydrosilylation of 1-Ethynyl-4,4-difluorocyclohexan-1-ol
| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Features | Reference |
|---|
Derivatization for Complex Molecular Architectures (e.g., Spirocyclic Proline Derivatives)
The gem-difluorinated cyclohexane (B81311) ring, particularly from 4,4-difluorocyclohexanone, serves as a valuable scaffold for creating complex, medicinally relevant spirocyclic structures. A notable strategy involves a sequence of a Petasis reaction followed by a ring-closing metathesis (RCM) as catalyzed by a Grubbs catalyst. chemrxiv.org This approach allows for the efficient synthesis of diverse spirocyclic building blocks.
The process commences with the Petasis reaction, a multicomponent reaction involving a ketone, an amine, and an organoboron reagent. Specifically, 4,4-difluorocyclohexanone can be reacted with various amines and allylboronic acid pinacol (B44631) ester. For example, the reaction of 4,4-difluorocyclohexanone with allylamine (B125299) and allylboronic acid pinacol ester yields N,1-diallyl-4,4-difluorocyclohexanamine. chemrxiv.org This intermediate contains two allyl groups strategically positioned for the subsequent cyclization step.
The ring-closing metathesis is then carried out using a second-generation Grubbs catalyst. This step efficiently forms the new heterocyclic ring, creating the spirocyclic architecture. The reaction transforms the diallylated amine intermediate into a spirocyclic olefin. This method has been successfully applied to produce a variety of spiro-N-heterocycles from 4,4-difluorocyclohexanone, demonstrating its utility in generating libraries of complex molecules for drug discovery. chemrxiv.org The isolated yields for these multi-step syntheses are often moderate to good, highlighting the efficiency of this synthetic route. For instance, the synthesis of N-Allyl-N-(1-allyl-4,4-difluorocyclohexyl)-2,2,2-trifluoroacetamide from N,1-Diallyl-4,4-difluorocyclohexanamine is a key step in these transformations. chemrxiv.org
Table 1: Synthesis of Spirocyclic Derivatives from 4,4-Difluorocyclohexanone via Petasis/Grubbs Sequence Data derived from a study on DOS-like strategies for spirocyclic building blocks. chemrxiv.org
| Starting Ketone | Amine | Boronic Acid Reagent | Intermediate Product | RCM Product Yield |
|---|---|---|---|---|
| 4,4-Difluorocyclohexanone | Allylamine | Allylboronic acid pinacol ester | N,1-Diallyl-4,4-difluorocyclohexanamine | Not specified in abstract |
Cyclization Reactions Utilizing 4,4-Difluorocyclohexanone as a Substrate
The ketone functional group of 4,4-difluorocyclohexanone makes it an ideal substrate for various cyclization reactions to generate novel heterocyclic systems. These reactions leverage the reactivity of the carbonyl group to construct new rings, often incorporating additional atoms like nitrogen and oxygen.
One of the classic and powerful methods applicable to 4,4-difluorocyclohexanone is the Bucherer-Bergs reaction. alfa-chemistry.com This multicomponent reaction synthesizes hydantoins from a ketone, a cyanide salt (like potassium or sodium cyanide), and ammonium (B1175870) carbonate. alfa-chemistry.com The process begins with the formation of a cyanohydrin from the ketone, which then reacts with ammonia (B1221849) and cyclizes to form a 5,5-disubstituted hydantoin (B18101). alfa-chemistry.com In the case of 4,4-difluorocyclohexanone, this would yield a spiro-hydantoin where the 5-position of the hydantoin ring is spiro-fused to the 1-position of the 4,4-difluorocyclohexane ring. These hydantoin products are significant as they can be hydrolyzed to form α-amino acids, providing access to fluorinated, spirocyclic amino acid derivatives. alfa-chemistry.com
Another important cyclization strategy is the use of 4,4-difluorocyclohexanone in catalytic cycloaddition reactions. Research has shown that gem-difluorine substituents can act as an unconventional donor group to activate substrates in such reactions. acs.org For example, 4,4-difluorocyclohexanone can participate in reactions with aryl cyclopropanes. In this context, the gem-difluoro group helps facilitate the cleavage of a C-C bond in the cyclopropane, leading to the formation of densely functionalized gem-difluorotetrahydrofuran skeletons. acs.org This represents a modern approach to constructing complex oxygen-containing heterocycles that are otherwise difficult to prepare. acs.org
The Dieckmann cyclization is another relevant reaction, though it is used to synthesize 4,4-difluorocyclohexanone from a fluorinated pimelate (B1236862) rather than using the ketone as a starting substrate for further cyclization. researchgate.net
Table 2: Overview of Cyclization Reactions with 4,4-Difluorocyclohexanone A summary of key cyclization methods utilizing 4,4-difluorocyclohexanone as a substrate.
| Reaction Name | Reagents | Product Type | Key Features |
|---|---|---|---|
| Bucherer-Bergs Reaction | KCN or NaCN, (NH₄)₂CO₃ | Spiro-hydantoin | Multicomponent reaction; product is a precursor to spirocyclic amino acids. alfa-chemistry.com |
Conformational Analysis and Stereochemical Investigations of 4,4 Difluorocyclohexanol
Chair Conformation Preferences in 4,4-Difluorocyclohexanol
The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. acs.org In this conformation, substituents can occupy either axial or equatorial positions. For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid destabilizing 1,3-diaxial steric interactions. lookchem.com In this compound, the key conformational question revolves around the preference of the C1-hydroxyl group for the axial versus the equatorial position, as influenced by the C4-difluoro substitution.
While the hydroxyl group itself has a modest preference for the equatorial position, the gem-difluoro group at the C4 position introduces significant electronic effects. These effects can modulate the typical steric-driven preferences. researchgate.net In the closely related 1,1,4-trifluorocyclohexane, for instance, a notable preference for the C4 fluorine to be in the axial position is observed, which contradicts standard steric arguments. googleapis.comnih.gov This preference is attributed to a combination of electrostatic and hyperconjugative interactions. googleapis.com For this compound, the equilibrium between the axial-OH and equatorial-OH conformers is a delicate balance of these competing steric and stereoelectronic factors.
Influence of Geminal Difluorination on Ring Conformation and Equilibria
The presence of a gem-difluoro group (CF2) at a single carbon atom significantly impacts the cyclohexane ring's properties. Fluorine is the most electronegative element, leading to highly polarized and strong C-F bonds. researchgate.net This has several consequences for the ring conformation:
Electronic Effects : The electron-withdrawing nature of the two fluorine atoms can alter the electron distribution throughout the ring. This can influence the stability of conformers through dipole-dipole interactions and hyperconjugation (the interaction of filled bonding orbitals with empty antibonding orbitals). researchgate.netsioc-journal.cn
Conformational Switching : In some systems, gem-difluorination has been shown to alter conformational preferences. For example, in certain macrocyclic systems, the inclusion of a difluoroalkoxy group can shift the equilibrium to favor a different conformation compared to the non-fluorinated analogue. Current time information in Bangalore, IN.spark904.nl In the context of this compound, the CF2 group's electronic influence can counteract the steric preference of the hydroxyl group, potentially leading to a significant population of the axial-OH conformer.
Studies on related molecules like 1,1,4-trifluorocyclohexane have shown that the axial conformer can be favored due to stabilizing electrostatic interactions between the axial fluorine and the polarized C-H bonds at the C3 and C5 positions. googleapis.comnih.gov A similar transannular interaction might be at play in this compound, influencing the hydroxyl group's orientation.
A-Value Analysis in Fluorinated Cyclohexane Systems
Conformational analysis of substituted cyclohexanes is often quantified using "A-values," which represent the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position, typically due to greater steric bulk of the substituent. amazonaws.com
A-value analysis in fluorinated systems is particularly insightful as it helps disentangle steric and electronic effects. The A-value for a single fluorine substituent is relatively small, indicating less steric hindrance than larger groups. However, when multiple fluorine atoms are present, their cumulative electronic effects can become dominant. Research has been conducted to experimentally determine the A-values for various fluorinated groups using dynamic NMR spectroscopy.
Below is a table of representative A-values for selected fluorinated substituents, which provides a quantitative measure of their conformational preferences.
| Substituent | A-value (kcal/mol) | Reference(s) |
| -F | ~0.35 | |
| -CFH₂ | 1.59 | |
| -CF₂H | 1.85 | |
| -CF₃ | ~2.4 | |
| -OCF₃ | 0.79 | |
| -SCF₃ | 1.18 | |
| -OH | 0.6 - 1.0 | lookchem.com |
| -CH₃ | 1.7 | lookchem.com |
Note: A-values can vary slightly depending on the solvent and experimental conditions.
This data illustrates that the steric demand increases with the number of fluorine atoms on a methyl group (CFH₂ < CF₂H < CF₃). These values are crucial for predicting the conformational equilibria in more complex molecules like this compound, where the preference of the hydroxyl group is weighed against the influence of the distant gem-difluoro group.
Dynamic Conformational Equilibria (e.g., Ring Inversion) in this compound and Related Systems
The rate of this inversion and the position of the equilibrium are influenced by the substituents. For this compound, the equilibrium lies between two chair forms: one with an equatorial hydroxyl group and one with an axial hydroxyl group. The gem-difluoro group remains at C4 in both conformers.
The study of these dynamic equilibria often involves variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy. googleapis.comnih.gov At room temperature, the ring inversion is fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the inversion slows down, and eventually, the signals for the individual conformers can be resolved, allowing for the determination of their relative populations and the energy barrier to inversion. nih.gov Studies on the closely related 4,4-difluorocyclohexanone (B151909) have utilized these techniques to probe its conformational equilibria. The gem-difluoro substitution is expected to influence the energy barrier of the ring inversion process, although the primary effect is on the relative stability of the two chair ground states.
Stereoelectronic Effects of Fluorine on Conformation and Reactivity
Stereoelectronic effects are interactions involving the spatial arrangement of orbitals that affect molecular structure and reactivity. sioc-journal.cn The highly polarized C-F bond is a key player in several such effects that influence the conformation of this compound.
Key stereoelectronic effects involving fluorine include:
Hyperconjugation : This is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (a donor) to an adjacent empty antibonding orbital (an acceptor). The C-F σ* antibonding orbital is a very good electron acceptor. In the cyclohexane ring, interactions can occur between C-H or C-C bonding orbitals and the C-F σ* orbitals. These interactions are highly dependent on the dihedral angle between the orbitals and can stabilize certain conformations over others. sioc-journal.cn For example, an anti-periplanar arrangement (180° dihedral angle) between a C-H bond and a C-F bond leads to a strong σ(C-H) → σ*(C-F) stabilizing interaction.
Dipole-Dipole Interactions : The strong dipole of the C-F bond can interact with other polar bonds in the molecule, such as the C-O and O-H bonds of the hydroxyl group. These electrostatic interactions can be either stabilizing or destabilizing depending on the relative orientation of the dipoles, thus influencing the conformational equilibrium. researchgate.net
Gauche Effect : In some systems, a gauche arrangement between two electronegative substituents is preferred over the anti arrangement. This is often explained by hyperconjugation. sioc-journal.cn While not a classic 1,2-gauche interaction, similar orbital effects between the C-F bonds and the C-O bond across the ring can influence stability.
These stereoelectronic forces are crucial for understanding why fluorinated molecules often adopt conformations that defy simple steric predictions. researchgate.net
Analysis of Absolute and Relative Configurations in Chiral this compound Derivatives
While this compound itself is an achiral molecule, it can be a component of a larger chiral structure, or the introduction of additional substituents can create stereogenic centers. The determination of the absolute (the actual 3D arrangement of atoms) and relative (the stereochemical relationship between two or more stereocenters) configurations is critical in fields like medicinal chemistry, where biological activity is often tied to a specific stereoisomer.
A key method for creating chiral derivatives involves the synthesis starting from enantiomerically pure precursors. For example, research has demonstrated the synthesis of enantiomerically pure gem-difluorocyclohexanols bearing additional arylthio or arylsulfinyl substituents. Current time information in Bangalore, IN. In one such synthesis, a chiral arylsulfinyl pentene is used as a starting material. Current time information in Bangalore, IN. After a series of steps including condensation and a radical-promoted cyclization, chiral substituted gem-difluorocyclohexanols are formed. Current time information in Bangalore, IN.
The determination of the stereochemistry of these complex products relies on a combination of techniques:
NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments can establish the relative configuration of stereocenters by identifying which protons are close to each other in space. Current time information in Bangalore, IN.
Chemical Correlation : The absolute configuration can often be inferred if the synthesis begins with a starting material of a known absolute configuration and the reactions proceed with a known stereochemical outcome (e.g., retention or inversion). Current time information in Bangalore, IN.
Vibrational Circular Dichroism (VCD) : This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to spectra calculated for a specific configuration (e.g., R or S) using Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned without the need for crystallization.
In the synthesis of substituted gem-difluorocyclohexanols, the absolute configuration at the carbon bearing the hydroxyl group (C-1) and other newly formed stereocenters was established relative to the known configuration of the chiral sulfinyl auxiliary group, supported by conformational analysis and NOE experiments. Current time information in Bangalore, IN. This demonstrates how the achiral this compound scaffold can be incorporated into complex, stereochemically defined molecules.
Advanced Spectroscopic Characterization in Research of 4,4 Difluorocyclohexanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and dynamics of 4,4-Difluorocyclohexanol. Different NMR methods, including ¹H, ¹⁹F, and ¹³C NMR, offer unique insights into the compound's atomic arrangement and conformational behavior.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) is instrumental in determining the hydrogen framework of this compound. The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) at a frequency of 300 MHz, reveals distinct signals corresponding to the different proton environments in the molecule.
A detailed analysis of the ¹H NMR spectrum of this compound shows a multiplet in the range of δ 4.03-3.82 ppm, which is attributed to the proton attached to the carbon bearing the hydroxyl group (CH-OH). The protons on the carbon atoms adjacent to the CF₂ group appear as a multiplet between δ 2.26-1.98 ppm. The remaining six protons on the other carbon atoms of the cyclohexane (B81311) ring produce a multiplet in the region of δ 1.98-1.64 ppm. Additionally, a doublet observed at δ 1.43 ppm with a coupling constant of J = 3.6 Hz is also part of the ring proton signals. The integration of these signals confirms the number of protons in each unique environment, and the coupling patterns provide information about the connectivity of the atoms, thus confirming the cyclohexanol (B46403) ring structure.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 4.03-3.82 | m | 1H | CH-OH |
| 2.26-1.98 | m | 2H | CH₂ adjacent to CF₂ |
| 1.98-1.64 | m | 6H | Other ring CH₂ |
Note: m = multiplet, d = doublet. Data obtained in CDCl₃ at 300 MHz.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Conformational and Quantitative Studies
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atoms within a molecule. For this compound, ¹⁹F NMR is particularly valuable for studying its conformational isomers, as the chemical shifts of the fluorine atoms are highly dependent on their axial or equatorial positions within the cyclohexane ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of this compound. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the determination of the number of different carbon environments in the molecule.
For this compound, one would expect to see signals for the carbon atom attached to the hydroxyl group (C-OH), the carbon atom bonded to the two fluorine atoms (C-F₂), and the other methylene (B1212753) (CH₂) carbons of the cyclohexane ring. The chemical shift of the C-OH carbon would typically appear in the range of 60-80 ppm. The C-F₂ carbon signal would be significantly affected by the electronegative fluorine atoms and would likely exhibit a triplet due to coupling with the two fluorine atoms (JCF). The other CH₂ carbons would appear at higher fields (lower ppm values). While specific experimental data for this compound is not available in the provided search results, data from similar cyclohexanol derivatives can be used for predictive analysis.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-OH | 60 - 80 |
| C-F₂ | 110 - 130 (triplet) |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms the molecular weight of 136.14 g/mol .
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. While the top peak in the mass spectrum is not specified in the available data, the second and third highest peaks are reported to have m/z values of 116 and another unspecified value, respectively. The fragment at m/z 116 likely corresponds to the loss of a water molecule (H₂O, 18 Da) from the molecular ion, a common fragmentation pathway for alcohols. Further fragmentation would involve the cleavage of the cyclohexane ring.
Table 3: Key Mass Spectrometry Data for this compound
| Ion | m/z Value |
|---|---|
| Molecular Ion (C₆H₁₀F₂O)⁺ | 136.14 |
| Second Highest Peak | 116 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) and carbon-fluorine (C-F) functional groups.
A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, with the broadening due to hydrogen bonding. The C-O stretching vibration of the alcohol would typically appear in the range of 1260-1000 cm⁻¹. Strong absorption bands corresponding to the C-F stretching vibrations are expected in the region of 1100-1000 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring would be observed around 2950-2850 cm⁻¹.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3400 - 3200 (broad) |
| C-H | Stretching | 2950 - 2850 |
| C-O | Stretching | 1260 - 1000 |
X-ray Crystallography for Solid-State Conformational Analysis of Derivatives
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While there are no specific X-ray crystallography studies reported for this compound itself in the provided search results, this technique is invaluable for the solid-state conformational analysis of its derivatives.
By synthesizing crystalline derivatives of this compound, such as esters or ethers, it is possible to obtain single crystals suitable for X-ray diffraction analysis. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering a detailed and unambiguous picture of the molecule's conformation in the solid state. This information would be crucial for understanding the preferred chair conformation of the cyclohexane ring and the orientation of the fluorine and hydroxyl substituents, which can be influenced by intermolecular interactions in the crystal lattice. Such studies on derivatives would provide a valuable comparison to the conformational preferences observed in solution by NMR spectroscopy.
Computational Chemistry Approaches to 4,4 Difluorocyclohexanol Systems
Density Functional Theory (DFT) Calculations for Structural, Electronic, and Mechanistic Insights
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. aps.orgarxiv.org It is widely employed to calculate molecular geometries, energies, and properties by focusing on the electron density.
The high electronegativity of fluorine significantly influences the electronic properties of the cyclohexyl ring in 4,4-Difluorocyclohexanol. DFT calculations are instrumental in quantifying these effects by mapping the electron density and calculating partial atomic charges.
The gem-difluoro group at the C4 position acts as a strong electron-withdrawing group. This inductive effect leads to a notable polarization of the C-F bonds, creating a significant dipole moment. DFT calculations can precisely model the molecular electrostatic potential (MEP), highlighting the electron-deficient nature of the fluorine-bearing carbon and the surrounding hydrogen atoms, while showing a region of high electron density around the fluorine atoms. This charge distribution is critical in determining the molecule's non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.
Table 1: Calculated Partial Charges (Illustrative) for this compound using DFT Note: These are representative values to illustrate expected trends from a DFT calculation. Actual values depend on the specific DFT functional and basis set used.
| Atom | Predicted Partial Charge (a.u.) | Comment |
|---|---|---|
| F (Fluorine) | -0.3 to -0.4 | Highly negative due to high electronegativity. |
| C4 (Carbon bonded to F) | +0.5 to +0.7 | Highly positive (electron-deficient) due to bonding with two F atoms. |
| O (Oxygen of -OH) | -0.6 to -0.7 | Highly negative, characteristic of a hydroxyl group. |
| H (of -OH) | +0.4 to +0.5 | Positive, indicating its acidic character. |
DFT is a powerful tool for exploring the reaction mechanisms of organic transformations. mdpi.comrsc.org For instance, the synthesis of this compound often involves the reduction of its precursor, 4,4-Difluorocyclohexanone (B151909). DFT calculations can be used to model the entire reaction pathway of this reduction.
Researchers can map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. mdpi.com By calculating the activation energy (the energy barrier of the transition state), one can predict the reaction kinetics. For the reduction of 4,4-Difluorocyclohexanone with a hydride reagent like sodium borohydride, DFT can be used to:
Model the approach of the hydride to the carbonyl carbon.
Determine the geometry of the transition state, showing the partial formation of the C-H bond and breaking of the C=O pi bond.
Compare the energy barriers for axial versus equatorial attack of the hydride, thereby predicting the stereochemical outcome (the ratio of cis to trans alcohol products).
The strong electron-withdrawing effect of the gem-difluoro group at C4 would influence the electrophilicity of the carbonyl carbon, a factor that DFT calculations can quantify to explain potential differences in reactivity compared to non-fluorinated cyclohexanone (B45756).
Molecular Dynamics Simulations in Conformational and Ligand-Binding Studies
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. fu-berlin.de This technique is invaluable for studying the conformational flexibility of this compound and its interactions within a biological context, such as binding to a protein. acs.orgnih.gov
For this compound, MD simulations can explore the equilibrium between different chair and boat conformations of the cyclohexane (B81311) ring. nih.gov The simulations can reveal the preferred orientation (axial vs. equatorial) of the hydroxyl group and how this preference is influenced by the gem-difluoro substitution at the C4 position. Studies on similar macrocyclic systems show that gem-difluorination can significantly alter conformational preferences. rsc.orgnih.govresearchgate.net
In the context of drug design, where fluorinated motifs are common, MD simulations are used to study how a ligand like this compound fits and moves within a protein's binding pocket. nih.govnih.gov These simulations can:
Reveal the key intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) that stabilize the ligand-protein complex.
Assess the stability of the ligand's binding pose over time.
Analyze the role of water molecules in mediating the interaction between the ligand and the protein. acs.orgnih.gov
Provide insights into the entropic and enthalpic contributions to binding, which are often modulated by fluorination. nih.gov
Free Energy Perturbation (FEP) for Binding Affinity Prediction in Derivatives
Free Energy Perturbation (FEP) is a computationally intensive technique based on statistical mechanics and MD simulations that can accurately predict the relative binding affinities of a series of related ligands to a common receptor. springernature.comnih.gov FEP is particularly useful in lead optimization during drug discovery to predict how small chemical modifications, such as adding or changing fluorine substituents, will affect a molecule's potency. researchgate.netrsc.org
The method involves creating a non-physical, "alchemical" pathway that computationally transforms one ligand (e.g., cyclohexanol) into another (e.g., this compound) both in solution and when bound to a protein. youtube.com By calculating the free energy change for these transformations, the difference in binding affinity (ΔΔG) between the two ligands can be determined.
For derivatives of this compound, FEP calculations could be used to:
Predict whether adding a fluorine atom at a specific position will enhance or diminish binding affinity.
Compare the binding of this compound with its non-fluorinated, monofluorinated, or other regioisomeric analogs.
Guide the rational design of more potent inhibitors by systematically evaluating different substitution patterns in silico before undertaking costly chemical synthesis. springernature.comrsc.org
Table 2: Illustrative FEP Calculation for a Hypothetical Ligand Modification
| Ligand Pair | Calculated ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) | Interpretation |
|---|---|---|---|
| Cyclohexanol (B46403) → 4-Fluorocyclohexanol | -0.8 ± 0.2 | -0.7 | Good agreement; predicts fluorination improves binding. |
| 4-Fluorocyclohexanol → this compound | -0.3 ± 0.3 | -0.5 | Predicts further, smaller improvement in binding affinity. |
Ab Initio Methods in Stereochemical and Conformational Predictions
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants without the use of experimental data. ijert.orgijert.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer very high accuracy for small to medium-sized molecules.
For this compound, ab initio calculations are ideally suited for precisely determining its intrinsic conformational and stereochemical properties in the gas phase. landsbokasafn.is Researchers can use these methods to:
Calculate the relative energies of the different chair conformers (with the hydroxyl group in the axial or equatorial position) to a high degree of accuracy. researchgate.net
Optimize the molecular geometry, providing precise bond lengths, bond angles, and dihedral angles for each stable conformer.
Analyze the underlying stereoelectronic effects, such as hyperconjugation, that contribute to conformational preferences. For example, Natural Bond Orbital (NBO) analysis can reveal interactions between occupied and unoccupied orbitals that stabilize one conformer over another. landsbokasafn.is
Computational studies on fluorocyclohexane (B1294287) and 1,4-difluorocyclohexane (B14309936) using ab initio methods have provided deep insights into the subtle balance of steric and electronic effects that govern their structures. landsbokasafn.isresearchgate.net Similar calculations for this compound would precisely quantify the energetic preference for the equatorial vs. axial placement of the hydroxyl group, providing a fundamental understanding of its stereochemistry.
Applications of 4,4 Difluorocyclohexanol in Advanced Drug Discovery and Medicinal Chemistry
Strategic Building Block in Pharmaceutical Synthesis
4,4-Difluorocyclohexanol and its derivatives are prized in pharmaceutical synthesis for their ability to introduce the gem-difluoro motif into a saturated six-membered ring system. This structural feature is not readily found in nature and imparts unique properties to the parent molecule, making it a powerful tool for lead optimization and the development of new chemical entities. chemicalbook.com
The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity, is a fundamental strategy in drug design. Fluorine has proven to be an exceptional bioisostere for hydrogen and the hydroxyl group. acs.orgselvita.com Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to replace hydrogen with minimal steric perturbation. tandfonline.com
However, the electronic properties of fluorine are dramatically different. As the most electronegative element, it creates a strong, polar carbon-fluorine (C-F) bond. tandfonline.com This high bond strength often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov The introduction of a gem-difluoro group, as seen in the this compound scaffold, can also act as a non-polar mimic of a carbonyl or hydrated carbonyl group, influencing molecular conformation and interactions with biological targets. researchgate.net
The substitution of hydrogen with fluorine significantly alters a molecule's physicochemical properties, which in turn affects its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. nih.gov One of the most critical parameters influenced by fluorination is lipophilicity, typically measured as the logarithm of the partition coefficient (logP). nih.govbenthamscience.com
Strategic fluorination can modulate lipophilicity to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govacs.org For instance, the gem-difluoromethylene group (CF2) in this compound can lower the basicity (pKa) of nearby functional groups due to its strong electron-withdrawing nature. nih.gov This can improve oral bioavailability by altering the ionization state of the molecule in the gastrointestinal tract. Furthermore, fluorination can enhance membrane permeability and improve penetration across biological barriers like the blood-brain barrier. nih.govnews-medical.net The C-F bond's resistance to enzymatic cleavage enhances metabolic stability, prolonging the drug's half-life and therapeutic effect. benthamscience.comnih.gov
Case Studies in Drug Development Utilizing this compound Derivatives
The theoretical advantages of incorporating the 4,4-difluorocyclohexyl moiety are borne out in several successful drug development programs. This building block has been instrumental in creating potent and selective inhibitors for various therapeutic targets.
Maraviroc is an FDA-approved antiretroviral drug that functions as an entry inhibitor, specifically by blocking the CCR5 co-receptor, which prevents the human immunodeficiency virus (HIV) from entering host cells. nih.govnih.gov The synthesis of Maraviroc prominently features a 4,4-difluorocyclohexane moiety, which is essential for its therapeutic activity.
Exploration of Bioactive Potential of Fluorinated Cyclohexanols
Beyond the specific examples of DLK and HIV inhibitors, the fluorinated cyclohexanol (B46403) scaffold is a subject of broader investigation for its potential in generating other bioactive compounds. The unique conformational constraints and electronic properties imparted by the gem-difluoro group make it an attractive starting point for exploring new chemical space.
Researchers have utilized this compound as a reagent in the development of inhibitors for other enzymes, such as bacterial NAD+-dependent DNA ligase, highlighting its versatility as a building block in medicinal chemistry. sfdchem.com The ability of the difluorinated ring to modulate properties like lipophilicity and metabolic stability makes it a valuable component in the design of molecules targeting a wide range of biological systems. As synthetic methodologies advance, the exploration of derivatives of this compound is expected to yield novel candidates for various therapeutic areas.
Design of Fluorinated Cyclohexyl Derivatives for Specific Biological Targets (e.g., Kv7 Potassium Channels)
Kv7 (KCNQ) potassium channels are voltage-gated ion channels that play a crucial role in regulating neuronal excitability. nih.gov Their dysfunction is implicated in a variety of neurological disorders, making them an attractive target for therapeutic intervention. nih.gov The design of selective and potent Kv7 channel modulators is an active area of research, and the unique properties of the 4,4-difluorocyclohexyl group offer several advantages in this endeavor.
One of the key challenges in ion channel drug discovery is minimizing off-target effects, particularly on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiotoxicity. The 4,4-difluorocyclohexyl moiety has demonstrated utility in mitigating such risks. For instance, in the development of the CCR5 antagonist Maraviroc, the incorporation of a 4,4-difluorocyclohexyl group was instrumental in achieving high antiviral potency while avoiding significant hERG channel binding. docksci.comacs.org This successful application underscores the potential of this fluorinated scaffold to confer a desirable safety profile in the design of modulators for other ion channels, including Kv7.
While specific research detailing the comprehensive structure-activity relationship (SAR) of this compound derivatives as Kv7 modulators is emerging, the inclusion of related moieties in patent literature highlights the interest in this area. For example, compounds containing a 3-((4,4-difluorocyclohexyl)oxy)propanoic acid fragment have been disclosed in patent applications for Kv7 channel activators, suggesting a direct application of this chemical space to the target. google.com
The rationale for employing the 4,4-difluorocyclohexyl group in the design of Kv7 modulators is further supported by the broader principles of bioisosteric replacement. The substitution of a cyclohexyl ring with its 4,4-difluorinated analog can lead to enhanced metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes. acs.org This can result in an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.
The following interactive table summarizes the conceptual design strategy and potential impact of incorporating the 4,4-difluorocyclohexyl moiety in a hypothetical series of Kv7 channel modulators, drawing parallels from established findings in medicinal chemistry.
| Compound Series | R Group | Rationale for Modification | Predicted Impact on Kv7 Modulation |
| Parent Scaffold | Cyclohexyl | Baseline compound for comparison. | Moderate potency and selectivity. |
| Fluorinated Analog | 4,4-Difluorocyclohexyl | Introduction of gem-difluoro group to modulate electronics and conformation. | Potential for increased potency and selectivity due to altered binding interactions. |
| Fluorinated Analog | 4,4-Difluorocyclohexyl | Block potential sites of metabolic oxidation. | Improved metabolic stability and pharmacokinetic profile. |
| Fluorinated Analog | 4,4-Difluorocyclohexyl | Altering lipophilicity and reducing hERG affinity. | Enhanced safety profile by minimizing off-target cardiotoxicity. |
Future Research Directions and Emerging Trends for 4,4 Difluorocyclohexanol
Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Cyclohexanol (B46403) Scaffolds
The future of synthesizing 4,4-difluorocyclohexanol and related fluorinated cyclohexanol scaffolds is geared towards the development of more efficient, sustainable, and environmentally benign methods. Traditional fluorination techniques often rely on harsh reagents and conditions, prompting a shift towards greener alternatives.
Key Emerging Methodologies:
Biocatalysis: The use of enzymes, such as fluorinases and dehalogenases, offers a highly selective and environmentally friendly approach to C-F bond formation and modification. Future research will likely focus on engineering these enzymes to accept a broader range of cyclohexanol precursors and to control the stereochemistry of fluorination. Lipases and esterases are also being explored for the kinetic resolution of chiral fluorinated alcohols, providing access to enantiomerically pure building blocks.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-F bonds under mild conditions. This methodology can be applied to the late-stage fluorination of complex molecules, and its application to the synthesis of this compound derivatives from readily available precursors is an active area of investigation.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety when handling hazardous fluorinating agents, and potential for scalable synthesis. The integration of flow chemistry with other sustainable methods, such as biocatalysis and photoredox catalysis, will be a key trend in the production of fluorinated cyclohexanols.
Mechanochemistry: Solid-state synthesis through ball milling presents a solvent-free alternative to traditional solution-phase chemistry, reducing waste and potentially enabling novel reactivity. The application of mechanochemistry to the fluorination of cyclohexanone (B45756) precursors could provide a more sustainable route to this compound.
Table 1: Comparison of Emerging Sustainable Synthetic Methodologies
| Methodology | Advantages | Potential Challenges |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Limited substrate scope, enzyme stability. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Catalyst cost and recycling, scalability. |
| Flow Chemistry | Enhanced safety and control, scalability, integration with other techniques. | Initial equipment investment, potential for clogging. |
| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. | Reaction monitoring, scalability for some reactions. |
Advanced Stereoselective Synthesis of Complex this compound Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Consequently, the development of advanced stereoselective methods for the synthesis of complex this compound derivatives is a critical research frontier.
Future efforts will concentrate on:
Asymmetric Catalysis: The design of novel chiral catalysts, including metal complexes and organocatalysts, will be crucial for controlling the stereochemistry of fluorination and subsequent functionalization reactions. This will enable the synthesis of specific enantiomers and diastereomers of highly substituted this compound analogs.
Substrate Control: Leveraging the inherent stereochemistry of chiral starting materials to direct the outcome of subsequent reactions is a powerful strategy. Research into the diastereoselective reactions of chiral this compound derivatives will be essential for building molecular complexity.
Cascade Reactions: The development of cascade reactions that form multiple bonds and stereocenters in a single operation will significantly improve the efficiency of synthesizing complex fluorinated cyclohexanols.
Integration with Artificial Intelligence and Machine Learning in Computational Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their integration into the design of this compound-based therapeutics is a rapidly emerging trend.
Applications of AI and ML:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of novel this compound derivatives. This includes the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is crucial for identifying promising drug candidates early in the discovery pipeline.
De Novo Design: Generative AI models can design novel this compound scaffolds with desired properties, expanding the accessible chemical space and potentially leading to the discovery of compounds with novel mechanisms of action.
Virtual Screening: Machine learning models can be used to rapidly screen vast virtual libraries of this compound derivatives against specific biological targets, prioritizing a smaller number of compounds for synthesis and experimental testing.
Table 2: Impact of AI/ML in the Drug Design of this compound Derivatives
| Application | Description | Potential Impact |
| ADMET Prediction | In silico models to forecast the pharmacokinetic and toxicity profiles of new compounds. | Reduced late-stage attrition of drug candidates. |
| De Novo Design | Generation of novel molecular structures with optimized properties. | Discovery of novel chemical entities with improved efficacy. |
| Virtual Screening | High-throughput computational screening of compound libraries against biological targets. | Accelerated hit identification and lead optimization. |
Exploration of New Biological Targets for this compound Scaffolds
The unique physicochemical properties imparted by the gem-difluoro group make the this compound scaffold an attractive starting point for designing ligands for a wide range of biological targets. While its use has been documented in the context of inhibitors for bacterial NAD+-dependent DNA ligase, future research will undoubtedly broaden its therapeutic horizons.
Potential Therapeutic Areas:
Kinase Inhibitors: The ability of fluorine to modulate pKa and form key interactions with protein residues makes the this compound scaffold a promising template for the design of selective kinase inhibitors for oncology and inflammatory diseases.
Neuroscience: The increased lipophilicity and metabolic stability often associated with fluorination can enhance blood-brain barrier penetration, making this compound derivatives attractive candidates for central nervous system (CNS) targets.
Infectious Diseases: Building upon existing work, further exploration of this scaffold for developing novel antibacterial, antiviral, and antifungal agents is warranted.
The identification of new biological targets will be driven by a combination of high-throughput screening of this compound-based compound libraries and computational approaches such as inverse docking, where a compound is screened against a panel of potential protein targets.
Comprehensive Investigation of Fluorine-Mediated Interactions in Biological Systems
A deeper understanding of the specific interactions between the fluorine atoms of the this compound moiety and biological macromolecules is essential for rational drug design. While the general effects of fluorine in medicinal chemistry are well-documented, a detailed investigation of the nuanced interactions within the context of this specific scaffold is a key area for future research.
Focus Areas for Investigation:
Non-Covalent Interactions: Computational and experimental studies, such as X-ray crystallography and NMR spectroscopy, will be employed to elucidate the role of the C-F bond in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions. Although fluorine is a weak hydrogen bond acceptor, these interactions can be significant in the context of a protein's active site.
Conformational Effects: The presence of the gem-difluoro group can significantly influence the conformational preferences of the cyclohexyl ring. Understanding these conformational effects is crucial for designing ligands that adopt the optimal geometry for binding to their biological target.
Water Networks: The interaction of fluorinated compounds with water molecules in a protein's binding pocket can have a profound impact on binding affinity. Computational simulations will be instrumental in mapping and understanding the role of the 4,4-difluorocyclohexyl moiety in modulating these water networks.
Q & A
Q. What are the established synthetic pathways for preparing 4,4-Difluorocyclohexanol, and how are reaction conditions optimized?
The synthesis of this compound typically involves fluorination and oxidation steps. For example, 4,4-difluorocyclohexanone can be reduced to the corresponding alcohol. In one protocol, this compound is oxidized to 4,4-difluorocyclohexanone using Jones reagent (CrO₃ in H₂SO₄) in acetone at 5°C, followed by ether extraction . Reaction optimization includes controlling temperature (ice bath for exothermic steps) and monitoring reaction progress via TLC or NMR. Starting material purity and stoichiometric ratios are critical for yield improvement.
Q. How is the purity and structural integrity of this compound verified post-synthesis?
Elemental analysis (e.g., C, H, F content) and spectroscopic methods are standard. For example, elemental analysis of this compound derivatives shows agreement between calculated and observed values (e.g., C: 47.96% vs. 48.00%; F: 25.41% vs. 25.31%) . NMR (¹H, ¹³C, and ¹⁹F) is used to confirm substitution patterns and conformational behavior. ¹⁹F NMR is particularly useful for identifying fluorine environments .
Advanced Research Questions
Q. How do the fluorine substituents influence the conformational dynamics of this compound in solution?
The axial fluorines in this compound introduce steric and electronic effects that stabilize specific chair conformations. NMR studies reveal that the equatorial position of hydroxyl groups is favored due to reduced 1,3-diaxial interactions with fluorines. Variable-temperature NMR can quantify the energy barrier for ring inversion, with fluorine atoms increasing rigidity compared to non-fluorinated analogs . Computational modeling (DFT) may complement experimental data to map energy minima.
Q. What catalytic systems are effective for functionalizing this compound, and how do reaction parameters influence yield?
Platinum-based catalysts (e.g., PtCl₂ with XPhos ligand) enable hydrosilylation of propargylic alcohols derived from this compound. In a reported procedure, PtCl₂ (0.5 mol%) and XPhos in THF at room temperature achieved 76% yield of the vinyl silane product. Key parameters include catalyst loading, solvent polarity, and silane stoichiometry. Monitoring via GC-MS or LC-MS ensures minimal side reactions .
Q. How is this compound utilized in synthesizing macrolide antibiotics, and what are the key intermediates?
4,4-Difluorocyclohexanecarboxylic acid, derived from this compound, serves as a precursor in macrolide synthesis. The carboxylic acid is activated (e.g., as an acyl chloride) for esterification or amide bond formation. For example, coupling with glycoside moieties under Mitsunobu conditions or peptide-coupling reagents (e.g., HATU) can yield fluorinated macrolide cores. Steric effects from fluorines may require adjusted reaction times or elevated temperatures .
Methodological Considerations
Q. Data Contradiction Analysis
- Spectral Discrepancies : If NMR signals conflict with expected conformational ratios, consider solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or dynamic exchange broadening. Variable-temperature studies can resolve overlapping peaks .
- Elemental Analysis Mismatches : Trace moisture or incomplete drying may skew F% results. Repeat analyses under anhydrous conditions or use alternative techniques like combustion ion chromatography .
Q. Experimental Design Table
| Parameter | Consideration |
|---|---|
| Synthesis | Optimize fluorination agents (e.g., DAST vs. Deoxo-Fluor); monitor exothermicity |
| Purification | Column chromatography (silica gel, hexane/EtOAc) or recrystallization |
| Characterization | ¹⁹F NMR for fluorine environment; HRMS for molecular ion confirmation |
| Derivatization | Catalytic systems (Pt, Pd) for functional group addition; inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
